Product packaging for 6-Ethoxyimidazo[2,1-a]phthalazine(Cat. No.:)

6-Ethoxyimidazo[2,1-a]phthalazine

Cat. No.: B13096229
M. Wt: 213.23 g/mol
InChI Key: VOZMGUFRRZRVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxyimidazo[2,1-a]phthalazine (CAS 39115-77-0) is an organic compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol . It belongs to the class of imidazophthalazines, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . These compounds are distinguished by a bicyclic structure that provides a rigid and stable framework, enabling diverse interactions with biological targets . Phthalazine derivatives, in particular, have demonstrated substantial potential in therapeutic research. They have been widely studied for a range of biological activities, with a prominent focus on their anticancer effects . Research indicates that the aromatic and heteroatomic composition of phthalazine derivatives allows them to interfere with critical cellular pathways, such as those regulating apoptosis and cell proliferation . Some closely related imidazophthalazine-based compounds have been designed as inhibitors of specific targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), and have shown potent cytotoxicity against various cancer cell lines in investigations . Other studies on structurally similar molecules have shown that they can act as DNA intercalating agents, leading to potent cytotoxic effects . This makes this compound a valuable scaffold for researchers in medicinal chemistry exploring the development of novel anticancer agents and other pharmacologically active molecules. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B13096229 6-Ethoxyimidazo[2,1-a]phthalazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

6-ethoxyimidazo[2,1-a]phthalazine

InChI

InChI=1S/C12H11N3O/c1-2-16-12-10-6-4-3-5-9(10)11-13-7-8-15(11)14-12/h3-8H,2H2,1H3

InChI Key

VOZMGUFRRZRVFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C=CN=C2C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazo 2,1 a Phthalazines

Established and Emerging Synthetic Routes to Imidazo[2,1-a]phthalazine (B13877486) Derivatives

The construction of the imidazo[2,1-a]phthalazine core and the introduction of diverse substituents are achieved through several key synthetic methodologies.

Cyclocondensation Approaches to the Fused Ring System

Cyclocondensation reactions represent a fundamental and widely employed strategy for assembling the imidazo[2,1-a]phthalazine framework. These reactions typically involve the formation of one or more rings in a single step from acyclic or partially cyclized precursors.

One common approach involves the reaction of a phthalazine (B143731) precursor bearing a suitable leaving group at the 1-position with a 2-aminoimidazole derivative or its synthetic equivalent. For instance, the cyclization of 2-((4-(4-phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-ol can be achieved by heating with thionyl chloride in dry benzene (B151609) to form an intermediate phthalazinium chloride, which is then converted to 6-(4-phenoxyphenyl)-2,3-dihydroimidazo[2,1-a]phthalazine upon treatment with potassium carbonate solution. derpharmachemica.com

Another variation involves the condensation of 2-acylbenzoic acids with substituted o-nitrophenylhydrazines, which upon heating in a mixture of concentrated sulfuric acid and ethanol (B145695), yield phthalazin-1-ones. researchgate.net These intermediates can then be further elaborated to form the fused imidazole (B134444) ring.

The reaction conditions for cyclocondensation can vary significantly, often requiring acidic or basic catalysis and elevated temperatures to drive the reaction to completion. The choice of starting materials and reaction conditions allows for the introduction of substituents on both the phthalazine and imidazole rings, providing a versatile entry point to a wide range of derivatives.

Nucleophilic Substitution Reactions in Phthalazine Precursors

Nucleophilic substitution reactions on pre-formed phthalazine rings are a cornerstone for introducing a variety of functional groups. A common precursor for these reactions is a 1-chlorophthalazine (B19308) derivative, which is highly reactive towards nucleophiles.

For example, 1-chloro-4-(4-phenoxyphenyl)phthalazine serves as a versatile starting material for the synthesis of numerous derivatives. derpharmachemica.com It can react with:

Active methylene (B1212753) compounds: In the presence of a base like sodium ethoxide, it reacts with malononitrile (B47326) and ethyl cyanoacetate. derpharmachemica.com

Nitrogen nucleophiles: It reacts with hydrazine (B178648) hydrate (B1144303) to form hydrazinyl derivatives, which can be further cyclized. derpharmachemica.com It also reacts with ethanolamine. derpharmachemica.com

Azide (B81097) ions: Treatment with sodium azide can lead to the formation of tetrazole derivatives. derpharmachemica.com

The chemoselectivity of these reactions is a key consideration. For instance, in the alkylation of 4-benzylphthalazin-1(2H)-one, the reaction with ethyl acrylate (B77674) occurs selectively at the nitrogen atom of the phthalazinone ring. nih.govrsc.org This N-alkylation provides a handle for further structural modifications. nih.govrsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling) for Diverse Substitutions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of imidazo[2,1-a]phthalazines, offering a mild and efficient way to form carbon-carbon and carbon-heteroatom bonds. researchgate.netsemanticscholar.orgrsc.org

The Suzuki-Miyaura coupling is particularly prominent in this context. nih.gov It allows for the introduction of various aryl and heteroaryl groups at specific positions of the imidazo[2,1-a]phthalazine scaffold. For instance, diarylimidazo[2,1-a]phthalazines have been synthesized using this method. nih.gov These reactions typically involve the coupling of a halogenated or triflated imidazo[2,1-a]phthalazine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Furthermore, palladium catalysis can be employed in more complex, one-pot sequential reactions. For example, a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, vinylation, or benzylation has been developed for the selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines, a related heterocyclic system. nih.gov This highlights the potential for similar strategies to be applied to the imidazo[2,1-a]phthalazine core.

Intramolecular palladium-catalyzed C-H/C-H cross-coupling of N'-methylenebenzohydrazides has also been developed as a method to synthesize phthalazin-1(2H)-ones, which are key precursors for imidazo[2,1-a]phthalazines. nih.gov

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to generating molecular diversity. youtube.com

In the context of phthalazine-related structures, a one-pot, four-component condensation reaction has been utilized to synthesize complex derivatives. For example, the reaction of phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds (like dimedone or 1,3-cyclohexanedione), and azides in the presence of copper and acid catalysts yields triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives in good to excellent yields. nih.gov While not directly forming the imidazo[2,1-a]phthalazine core, this demonstrates the power of MCRs in constructing complex fused heterocyclic systems based on phthalazine precursors.

Iodine has also been used as a catalyst in three-component condensations to synthesize imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives, suggesting its potential application in similar syntheses of imidazo[2,1-a]phthalazines. nih.gov

Specific Synthetic Pathways for 6-Ethoxyimidazo[2,1-a]phthalazine

While detailed, step-by-step synthetic procedures for this compound are not extensively documented in the provided search results, its synthesis can be inferred from the general methodologies described above. A plausible route would likely involve the following key steps:

Formation of a 1-chlorophthalazine precursor: This could be achieved through standard methods, such as the reaction of a corresponding phthalazinone with a chlorinating agent like phosphorus oxychloride.

Introduction of the ethoxy group: The ethoxy group at the 6-position of the final product suggests that the starting phthalazine precursor would need to be appropriately substituted. Alternatively, the ethoxy group could be introduced at a later stage through a nucleophilic aromatic substitution reaction if a suitable leaving group is present at the 6-position of the imidazo[2,1-a]phthalazine core.

Construction of the imidazole ring: Following the formation of the substituted 1-chlorophthalazine, a cyclocondensation reaction with a suitable 2-aminoimidazole synthon would lead to the formation of the fused imidazo[2,1-a]phthalazine ring system.

A key intermediate would likely be a substituted phthalazinone, which can be synthesized through various routes, including the condensation of a substituted phthalic anhydride (B1165640) with hydrazine.

Strategies for Derivatization and Structural Modification of the Imidazo[2,1-a]phthalazine Core

Once the core imidazo[2,1-a]phthalazine skeleton is assembled, further derivatization and structural modification can be undertaken to explore structure-activity relationships.

Substitution at the Imidazole Ring: The imidazole portion of the molecule can be functionalized. For instance, if the imidazole ring is formed from a precursor with available positions for substitution, these can be targeted.

Substitution at the Phthalazine Ring: The phthalazine part of the molecule offers several positions for modification. If the synthesis starts with a substituted phthalic anhydride or phthalazine precursor, these substituents will be incorporated into the final product. sciforum.net

N-Alkylation and N-Acylation: The nitrogen atoms within the heterocyclic system can be targets for alkylation or acylation, introducing a variety of side chains. For example, the nitrogen of the phthalazinone moiety can be alkylated. nih.gov

Palladium-Catalyzed Cross-Coupling: As mentioned earlier, palladium-catalyzed reactions are invaluable for introducing a wide range of substituents, particularly aryl and heteroaryl groups, onto the imidazo[2,1-a]phthalazine scaffold. nih.gov

Modification of Existing Substituents: Functional groups already present on the molecule can be chemically transformed. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. nih.govrsc.org A hydrazide can be formed from an ester and subsequently used in azide coupling reactions to form peptide-like structures. nih.govrsc.org

These derivatization strategies allow for the systematic exploration of the chemical space around the imidazo[2,1-a]phthalazine core, leading to the generation of libraries of compounds for biological screening.

Introduction of Alkyl and Acyl Moieties

The introduction of alkyl and acyl groups onto the imidazo[2,1-a]phthalazine skeleton is a fundamental strategy for exploring its chemical space. These modifications can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity.

One of the prominent methods for introducing aryl moieties, a subset of alkyl groups, is through palladium-catalyzed cross-coupling reactions. For instance, diarylimidazo[2,1-a]phthalazines have been successfully synthesized using the Suzuki coupling reaction nih.gov. This method is highly efficient for creating carbon-carbon bonds between the heterocyclic core and various aryl partners.

Another approach involves the functionalization of the phthalazine precursor prior to the imidazole ring formation. The synthesis of 2-substituted phthalazin-1(2H)-ones is a common strategy, where an alkyl or aryl group is attached to the N2 position researchgate.net. For example, reacting 2-acylbenzoic acids with substituted o-nitrophenylhydrazines in a mixture of concentrated sulfuric acid and ethanol yields N-arylphthalazinones researchgate.net. These intermediates can then be further elaborated to form the desired imidazo[2,1-a]phthalazine structure. While direct acylation of the final imidazo[2,1-a]phthalazine ring is less commonly documented, N-acylation is a key step in the synthesis of related fused systems, such as imidazopyridine-fused isoquinolinones, suggesting its potential applicability in this context beilstein-journals.org.

Table 1: Examples of Alkyl and Aryl Group Introduction

Starting MaterialReagents & ConditionsProduct TypeReference
Halogenated imidazo[2,1-a]phthalazineArylboronic acid, Pd catalyst (Suzuki Coupling)Diarylimidazo[2,1-a]phthalazines nih.gov
2-Acylbenzoic acidsSubstituted o-nitrophenylhydrazines, H₂SO₄, EtOH, heat4-Substituted-2-aryl-phthalazin-1(2H)-ones researchgate.net

Synthesis of Fused Heterocyclic Systems Containing the Imidazo[2,1-a]phthalazine Unit

Building upon the core imidazo[2,1-a]phthalazine structure to create larger, fused polycyclic systems is a sophisticated strategy to develop compounds with novel properties. These extended π-systems can lead to unique pharmacological and photophysical characteristics.

A direct method involves the synthesis of benzo beilstein-journals.orgnih.govimidazo[2,1-a]phthalazines. This is achieved through the cyclization of 2-(substituted-2-nitrophenyl)phthalazin-1(2H)-ones researchgate.net. This reaction sequence typically begins with the formation of a 4-substituted-2-(nitrophenyl)phthalazin-1-one, which then undergoes reductive cyclization to form the tetracyclic benzo beilstein-journals.orgnih.govimidazo[2,1-a]phthalazine system researchgate.net.

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic structures. While not always starting from a pre-formed imidazo[2,1-a]phthalazine, MCRs can construct fused systems containing this core in a single step. For example, one-pot, four-component reactions involving phthalic anhydride, hydrazine hydrate, an aldehyde, and an active methylene compound like malononitrile are used to synthesize 1H-pyrazolo[1,2-b]phthalazine derivatives, which are structurally related fused systems.

Table 2: Synthesis of Fused Imidazo[2,1-a]phthalazine Systems

Reaction TypeKey ReagentsResulting Fused SystemReference
Reductive Cyclization2-(Substituted-2-nitrophenyl)phthalazin-1(2H)-onesBenzo beilstein-journals.orgnih.govimidazo[2,1-a]phthalazines researchgate.net

Design and Synthesis of Hybrid Molecular Architectures Incorporating the Phthalazine Scaffold

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced efficacy or a dual mode of action. The imidazo[2,1-a]phthalazine scaffold is an attractive component for such hybrid designs due to its established biological relevance.

One notable example is the creation of bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine hybrids. These molecules conjugate a phthalazine moiety, known for its antiangiogenic properties, with a bis(hydroxymethyl)pyrrole unit, which acts as a DNA cross-linking agent nih.gov. The synthesis results in a potent hybrid agent designed for cancer therapy nih.gov.

Another successful hybridization strategy involves linking the phthalazinone core with other heterocyclic systems like pyrazole. Novel pyran-linked phthalazinone-pyrazole hybrids have been synthesized through a one-pot, three-component reaction using a phthalazinone, a pyrazole-carbaldehyde, and an active methylene compound, catalyzed by L-proline frontiersin.org. This approach efficiently generates complex molecular architectures with potential anticancer activity frontiersin.org. Furthermore, hybrid compounds containing both a phthalazin-1(2H)-imine and a 4,5-dihydro-1H-imidazole core have been synthesized, demonstrating the versatility of the phthalazine scaffold in creating novel molecular frameworks with potential antiproliferative properties nih.govdntb.gov.ua.

Table 3: Examples of Hybrid Molecules Based on the Phthalazine Scaffold

Hybrid TypeConstituent PharmacophoresSynthetic ApproachReference
Pyrrolo[2,1-a]phthalazine hybridsPhthalazine + Bis(hydroxymethyl)pyrroleConjugation of the two moieties nih.gov
Pyran-linked phthalazinone-pyrazole hybridsPhthalazinone + Pyrazole + Pyran linkerOne-pot three-component reaction frontiersin.org
Phthalazin-imine hybridsPhthalazin-1(2H)-imine + 4,5-Dihydro-1H-imidazoleReaction of phthalazine with 2-chloro-4,5-dihydro-1H-imidazole derivatives nih.govdntb.gov.ua

Structure Activity Relationship Sar Investigations of Imidazo 2,1 a Phthalazine Analogues

General Principles Governing Biological Activity in Imidazo[2,1-a]phthalazine (B13877486) Derivatives

The imidazo[2,1-a]phthalazine core is a key tricyclic system that serves as a foundational scaffold for designing biologically active molecules. This structure has been identified as a promising framework for developing inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme involved in inflammatory responses. nih.gov Molecular modeling studies have been employed to define the essential features, or pharmacophore, of these compounds required for effective binding to biological targets. nih.gov

Furthermore, research has demonstrated that this heterocyclic system shows affinity for benzodiazepine (B76468) receptors. nih.gov The inherent chemical properties of the fused rings create a specific three-dimensional arrangement that allows these molecules to interact with various biological targets, establishing the imidazo[2,1-a]phthalazine structure as a "privileged scaffold" in medicinal chemistry.

Impact of Functional Group Modifications on Pharmacological Efficacy

The type of chemical substituents attached to the imidazo[2,1-a]phthalazine ring system is a critical determinant of its pharmacological efficacy. The introduction of different functional groups can modulate the compound's electronic properties, size, and ability to form interactions with a biological target.

For instance, in the development of p38 MAPK inhibitors, the synthesis of diaryl-imidazo[2,1-a]phthalazines has been a key strategy. nih.gov The nature and substitution pattern of these aryl groups are pivotal for achieving high inhibitory potency. Similarly, studies on analogues targeting the benzodiazepine receptor have shown that modifying substituents at various positions on the tricyclic ring leads to significant differences in binding affinity. nih.gov The table below summarizes the general impact of such modifications.

Position of ModificationType of Functional GroupImpact on Biological ActivityTargetReference
Position 2Aryl GroupsInfluences binding affinityp38 MAPK nih.gov
Position 3Various SubstituentsAlters receptor bindingBenzodiazepine Receptor nih.gov
Position 6Various SubstituentsModulates receptor bindingBenzodiazepine Receptor nih.gov

This table illustrates the general impact of functional group modifications on the biological activity of imidazo[2,1-a]phthalazine analogues.

Positional Effects of Substituents, Including the Ethoxy Group, on Receptor Binding and Cellular Response

The specific location of a substituent on the imidazo[2,1-a]phthalazine scaffold is as important as its chemical nature. Research into compounds targeting benzodiazepine receptors has explicitly highlighted that dissimilar binding results are directly related to the position of the substituents on the tricyclic ring system. nih.gov

A study systematically investigated the effects of placing substituents at positions 2, 3, and 6, revealing that the binding affinity could be finely tuned by altering the substitution pattern. nih.gov While specific data on a 6-ethoxy group was not detailed in the available literature, the study's focus on position 6 underscores its importance for biological activity. The presence of a group like ethoxy at this location would influence the molecule's local polarity and steric profile, thereby affecting its interaction with the receptor binding site. The differential effects of substituent placement are crucial for optimizing the pharmacological profile of these compounds.

PositionEffect on Benzodiazepine Receptor BindingReference
Position 2 Substitution significantly influences binding affinity. nih.gov
Position 3 Substitution significantly influences binding affinity. nih.gov
Position 6 Substitution significantly influences binding affinity. nih.gov

This table highlights the importance of substituent position on the biological activity of imidazo[2,1-a]phthalazine analogues, based on receptor binding studies.

Stereochemical Considerations in Bioactive Imidazo[2,1-a]phthalazine Conformations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a vital role in the activity of drugs. For a molecule to interact effectively with a biological target like an enzyme or receptor, it must have a complementary shape. However, based on the reviewed scientific literature, there is limited specific information available regarding the stereochemical aspects of imidazo[2,1-a]phthalazine derivatives and how different spatial conformations might influence their biological activity. This area represents a potential focus for future research to fully elucidate the structure-activity relationships within this class of compounds.

Mechanistic and Molecular Targeting Studies

Elucidation of the Molecular Mechanisms of Action

Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms of action for 6-Ethoxyimidazo[2,1-a]phthalazine. While its chemical structure suggests potential interactions with various biological pathways, dedicated studies to confirm these hypotheses are not publicly available. The elucidation of its precise mechanisms would require targeted biochemical and cellular assays.

Identification and Characterization of Specific Biological Targets

Research into the broader families of phthalazine (B143731) and imidazo[2,1-a]phthalazine (B13877486) has revealed inhibitory activity against several key biological targets. These findings suggest potential, though unconfirmed, avenues of action for this compound.

Kinase Enzyme Inhibition

Kinases are a critical class of enzymes involved in cell signaling and are common targets for therapeutic intervention. Derivatives of the phthalazine scaffold have demonstrated inhibitory effects against several kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. A number of novel phthalazine derivatives have been designed and evaluated as inhibitors of VEGFR-2. rsc.orgrsc.orgnih.gov For instance, certain synthesized phthalazine compounds have exhibited inhibitory activities with IC50 values in the micromolar and even nanomolar range against VEGFR-2. rsc.orgrsc.orgnih.gov However, no specific data on the VEGFR-2 inhibitory activity of this compound has been reported.

Interactive Table: VEGFR-2 Inhibition by various Phthalazine Derivatives

CompoundIC50 (µM)Cell Line
Derivative 2g0.148-
Derivative 4a0.196-
Derivative 12b17.8-
Sorafenib (B1663141) (Reference)32.1-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Molecular modeling studies have been used to predict the binding affinities of diarylimidazo[2,1-a]phthalazines as potential inhibitors of p38 MAPK. nih.gov These studies provide a basis for the synthesis of novel derivatives within this chemical class as p38 MAPK inhibitors. nih.gov Specific inhibitory data for this compound is not available.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Novel phthalazine sulfonamide derivatives have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms, showing potent activity. nih.gov Additionally, phthalazine-substituted β-lactam derivatives have been investigated for their inhibitory effects on hCA I and II. researchgate.netnih.gov There is no published research on the carbonic anhydrase inhibitory properties of this compound.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA mutations. While there is no specific information on this compound, a series of phthalazin-1(2H)-one derivatives have been designed and synthesized, demonstrating excellent enzymatic inhibitory activity against PARP.

Phosphodiesterase (PDE) Modulation

There is no available research data detailing the effects of this compound on phosphodiesterase enzymes. Studies on related phthalazine structures have indicated potential for PDE inhibition, particularly PDE4, but no such activity has been documented for this specific compound.

Topoisomerase II Inhibition and DNA Intercalation

No studies have been found that investigate the interaction of this compound with topoisomerase II or its potential to intercalate with DNA. While some phthalazine derivatives have been explored as potential topoisomerase inhibitors and DNA intercalating agents, there is no evidence to suggest that this compound shares these properties.

Cellular Pathway Modulation

Induction of Apoptosis

There is currently no scientific evidence to indicate that this compound can induce apoptosis in any cell line.

Cell Cycle Arrest

No data is available from published studies to suggest that this compound has any effect on cell cycle progression.

Pharmacological Evaluation in Preclinical Models

Anti-inflammatory Activity

Data from preclinical studies evaluating the direct anti-inflammatory effects of 6-Ethoxyimidazo[2,1-a]phthalazine are not extensively available in the current body of scientific literature. While the broader class of phthalazine (B143731) derivatives has been investigated for anti-inflammatory properties, specific research on this particular compound is limited. Some studies on related compounds, such as certain 6-alkoxy(phenoxy)- nih.govosf.ioresearchgate.nettriazolo[3,4-a]phthalazine-3-amine derivatives, have shown notable anti-inflammatory activity in animal models. nih.gov For instance, compounds like 6-(2-chlorophenoxy)- nih.govosf.ioresearchgate.nettriazolo[3,4-a]phthalazine-3-amine and 6-(4-aminophenoxy)- nih.govosf.ioresearchgate.net triazolo[3,4-a]phthalazine-3-amine demonstrated significant inhibition of inflammation, surpassing the effects of ibuprofen (B1674241) in some measures. nih.gov Similarly, certain 6-phenoxy- nih.govosf.ioresearchgate.nettriazolo[3,4-a]phthalazine-3-carboxamide derivatives have been identified as potent anti-inflammatory agents. researchgate.net However, dedicated studies on this compound are required to ascertain its specific profile in this regard.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal potential of this compound remains an area for future investigation. The broader family of phthalazine and phthalazinone derivatives has demonstrated a wide spectrum of antimicrobial activities. osf.ioresearchgate.net For example, studies on new derivatives of 1-methyl-phthalazine have reported both antimicrobial and fungistatic actions, with some compounds showing notable activity against Candida albicans. nih.gov Additionally, research on 6-arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones has indicated their potential as potent antifungal agents. nih.gov The synthesis of various phthalazine derivatives has often been coupled with screening for antibacterial and antifungal effects, with some compounds showing significant inhibitory action against various bacterial and fungal strains. nih.govnih.gov However, specific data on the antimicrobial and antifungal efficacy of this compound is not yet present in published research.

Antiviral Activity

Currently, there is a lack of specific preclinical data concerning the antiviral activity of this compound. The general class of phthalazine derivatives has been a subject of interest in antiviral research. osf.io

Antihypertensive and Vasorelaxant Effects

Direct evidence from preclinical models on the antihypertensive and vasorelaxant effects of this compound is not available in the existing literature. Phthalazine derivatives, in general, have been recognized for their cardiovascular effects. nih.gov

Antidiabetic Activity

The antidiabetic potential of this compound has not been specifically evaluated in preclinical studies to date. Phthalazine derivatives have been explored for a variety of pharmacological activities, including antidiabetic effects, but research has not yet focused on this particular compound. osf.io

Anticonvulsant Activity

While the broader class of phthalazine derivatives has shown promise as anticonvulsant agents, specific preclinical evaluations of this compound are not currently available. Studies on related structures, such as 6-alkoxy- nih.govosf.ioresearchgate.nettriazolo[3,4-a]phthalazines and other 6-substituted- nih.govosf.ioresearchgate.nettriazolo[3,4-a]phthalazine derivatives, have demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) test and against chemically-induced seizures. nih.govnih.gov These findings suggest that the phthalazine scaffold is a promising area for the development of new anticonvulsant drugs. However, dedicated research is necessary to determine if this compound shares this therapeutic potential.

Anti-thrombotic Activity and Inhibition of Platelet Aggregation

There is currently no specific information from preclinical models regarding the anti-thrombotic activity or the ability of this compound to inhibit platelet aggregation. Research into other phthalazinone derivatives has shown some activity in this area. For instance, studies on 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives and 4-aryl derivatives of 7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone have demonstrated inhibitory effects on platelet aggregation induced by arachidonic acid. nih.govnih.gov These investigations highlight the potential of the phthalazine core in developing anti-platelet agents, though the specific effects of the ethoxyimidazo[2,1-a] substitution remain to be elucidated.

Anti-parasitic Activity (e.g., Antileishmanial, Antiplasmodial)

There is a lack of specific studies evaluating the anti-parasitic activity of this compound. However, research into related phthalazine derivatives containing imidazole (B134444) rings has shown promising results against certain parasites. For instance, a series of phthalazine derivatives featuring imidazole rings demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds were found to be more active in vitro and less toxic than the reference drug benznidazole. researchgate.net The mechanism of action for some of these derivatives was linked to the inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD), an enzyme crucial for its antioxidant defense. researchgate.net

Furthermore, other fused imidazole heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, have been identified as having excellent antiparasitic activities, particularly against Leishmania major. Given that the imidazo[2,1-a]phthalazine (B13877486) scaffold is a key structural feature, it is plausible that derivatives like this compound could exhibit similar biological activities, though this remains to be experimentally verified.

Anticancer Activity in In Vitro Cell-Based Assays and In Vivo Animal Models

The anticancer potential of phthalazine derivatives is an active area of research. Numerous studies have focused on the design and synthesis of phthalazine-based compounds as potential anticancer agents, with some exhibiting potent activity in both cell-based assays and animal models.

While specific cytotoxic data for this compound is not available, a wide range of phthalazine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. For example, certain novel phthalazine derivatives have shown potent activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the micromolar and even nanomolar range. rsc.orgresearchgate.netnih.govsemanticscholar.org

One study on new phthalazine derivatives reported IC₅₀ values against MCF-7 and HepG2 cancer cell lines as low as 0.15 µM and 0.12 µM, and 0.18 µM and 0.09 µM, respectively, for the most potent compounds. rsc.orgresearchgate.net Another series of phthalazine-based compounds exhibited excellent broad-spectrum cytotoxic activity against the National Cancer Institute's (NCI) 60-cell line panel, with GI₅₀ (50% growth inhibition) values ranging from 0.15 to 8.41 µM.

The table below presents a selection of cytotoxic activity data for various phthalazine derivatives against different cancer cell lines, illustrating the potential of this class of compounds.

Compound SeriesCancer Cell LineIC₅₀ (µM)
Phthalazine Derivative 2gMCF-70.15
Phthalazine Derivative 2gHepG20.12
Phthalazine Derivative 4aMCF-70.18
Phthalazine Derivative 4aHepG20.09
Phthalazine Derivative 12bHCT-1160.32
Phthalazine Derivative 13cHCT-1160.64

A key mechanism through which many phthalazine derivatives exert their anticancer effects is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. A primary target in this pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 kinase activity can effectively block the signaling cascade that leads to angiogenesis.

Several studies have highlighted the potential of phthalazine-based compounds as potent VEGFR-2 inhibitors. rsc.orgresearchgate.netnih.govrsc.org For instance, novel synthesized phthalazine derivatives have demonstrated significant VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range. rsc.orgresearchgate.netnih.gov The enzymatic assessment of one series of biarylurea phthalazine derivatives identified compounds with IC₅₀ values against VEGFR-2 as low as 2.5 µM. Another study on phthalazine derivatives reported compounds with potent VEGFR-2 inhibition, with an IC₅₀ value of 17.8 µM, which was more potent than the reference drug sorafenib (B1663141) in that particular assay. rsc.org

The table below summarizes the VEGFR-2 inhibitory activity of selected phthalazine derivatives.

Compound SeriesVEGFR-2 IC₅₀ (µM)
Phthalazine Derivative 2g0.148
Phthalazine Derivative 4a0.196
Phthalazine Derivative 5b0.331
Phthalazine Derivative 3a0.375
Phthalazine Derivative 12b17.8

Computational Chemistry and Cheminformatics in Imidazo 2,1 a Phthalazine Research

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

A comprehensive search of scientific databases reveals a lack of specific molecular docking studies published for 6-Ethoxyimidazo[2,1-a]phthalazine. While numerous studies have performed docking simulations for various phthalazine (B143731) derivatives to understand their interactions with targets like VEGFR-2, PARP-1, and α-adrenoceptors, the specific binding interactions, predicted binding energies, and key amino acid residues involved in the potential binding of this compound to any specific protein target have not been reported.

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to screen virtual libraries for new compounds with the potential for similar activity.

There are no specific pharmacophore models reported in the literature that have been developed based on the structure or activity of this compound. Such a study would require a set of active molecules with a similar mechanism of action to derive a common features model, which is currently unavailable for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are often used to predict the activity of new, unsynthesized compounds.

Specific QSAR studies centered on this compound have not been identified in the reviewed literature. Developing a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. While QSAR analyses have been conducted for broader classes of phthalazine derivatives to predict activities such as anticancer and anti-inflammatory effects, a model dedicated to imidazo[2,1-a]phthalazines with substitutions at the 6-position, including the ethoxy group, has not been published.

Predictive Modeling for Biological Interactions and Binding Affinities

This area of computational chemistry uses various methods, from physics-based free energy calculations to machine learning algorithms, to predict the strength of the interaction (binding affinity) between a ligand and its target protein.

There is a lack of published research detailing the use of predictive models to determine the biological interactions and binding affinities specifically for this compound. A 2010 publication abstract mentions the synthesis of imidazo[2,1-a]phthalazines as potential p38 MAP kinase inhibitors and the prediction of binding affinities, but specific data for the 6-ethoxy substituted variant is not provided. researchgate.net

In Silico Assessment of Preclinical Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. This helps to identify compounds with potentially poor pharmacokinetic or safety profiles, reducing late-stage failures.

A specific in silico preclinical profile for this compound is not available in the public domain. While ADMET prediction is a standard component of computational drug discovery pipelines for phthalazine derivatives, the calculated properties such as solubility, permeability, metabolic stability, and potential toxicities for this particular compound have not been specifically reported.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Imidazo[2,1-a]phthalazine (B13877486) Analogues

The rational design of next-generation imidazo[2,1-a]phthalazine analogues is a key area of future research, aiming to enhance therapeutic efficacy and selectivity. This approach relies on a deep understanding of the structure-activity relationships (SAR) within this chemical class. By systematically modifying the core structure of 6-Ethoxyimidazo[2,1-a]phthalazine, researchers can probe the chemical space to identify derivatives with improved pharmacological profiles.

Key to this endeavor is the exploration of various substituents at different positions on the imidazo[2,1-a]phthalazine scaffold. For instance, the ethoxy group at the 6-position is a primary site for modification. Introducing alternative alkoxy groups or other functionalities could significantly impact the molecule's binding affinity and pharmacokinetic properties. Furthermore, substitutions on the imidazole (B134444) and phthalazine (B143731) rings could lead to the discovery of analogues with novel biological activities. nih.gov

Molecular modeling and computational chemistry are indispensable tools in this process. By predicting the binding affinities and modes of interaction of designed analogues with their biological targets, these computational methods can prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While the full therapeutic potential of this compound is still under investigation, the broader family of phthalazine derivatives has shown a wide range of biological activities. nih.gov A significant future direction will be to systematically screen this compound and its novel analogues against a diverse panel of biological targets to uncover new therapeutic applications.

One of the most promising areas of investigation is in oncology. Several phthalazine derivatives have demonstrated potent inhibitory activity against key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov The inhibition of VEGFR-2 is a clinically validated strategy for blocking tumor angiogenesis, a critical process for tumor growth and metastasis. nih.gov Future studies should therefore focus on evaluating the anti-angiogenic and anti-proliferative effects of this compound in various cancer models.

Beyond oncology, phthalazine derivatives have been reported to possess anti-inflammatory, anticonvulsant, and antimicrobial properties. nih.govnih.govnih.gov A comprehensive screening of this compound against targets relevant to these disease areas, such as cyclooxygenases (COX) or various microbial enzymes, could reveal unexpected therapeutic opportunities. The benzodiazepine (B76468) receptor has also been identified as a target for some imidazo[2,1-a]phthalazines, suggesting potential applications in neurological disorders. nih.gov

Potential Biological Targets for Imidazo[2,1-a]phthalazine Analogues Associated Therapeutic Area Reference
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Oncology (Anti-angiogenesis) nih.govnih.gov
p38 Mitogen-Activated Protein Kinase (MAPK)Inflammation, Oncology nih.gov
Benzodiazepine ReceptorsNeurology (e.g., anxiety, epilepsy) nih.gov
Cyclooxygenases (COX)Inflammation, Pain nih.gov
Various Microbial EnzymesInfectious Diseases nih.gov

Advancements in Green Chemistry and Sustainable Synthetic Methodologies

The development of environmentally friendly and sustainable synthetic routes for this compound and its derivatives is a critical aspect of modern pharmaceutical research. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and multiple reaction steps, leading to significant chemical waste. Green chemistry principles aim to mitigate these issues by designing more efficient and less hazardous chemical processes.

Future research in this area will likely focus on the development of one-pot synthesis protocols, which can significantly reduce the number of reaction and purification steps. researchgate.net The use of microwave-assisted synthesis is another promising avenue, as it can accelerate reaction times and improve product yields, often with reduced energy consumption. researchgate.net

Furthermore, the exploration of novel, environmentally benign catalysts and solvent systems will be crucial. For example, the use of water or other green solvents in place of traditional organic solvents can dramatically reduce the environmental impact of the synthesis. The development of reusable catalysts will also contribute to making the synthesis of these compounds more sustainable and cost-effective.

Integration of Artificial Intelligence and Machine Learning in Imidazo[2,1-a]phthalazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

In the context of imidazo[2,1-a]phthalazine research, AI and ML can be applied in several key areas:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel biological targets for this compound and its analogues.

De Novo Drug Design: Generative AI models can design novel imidazo[2,1-a]phthalazine derivatives with desired pharmacological properties, such as high potency and low toxicity. mdpi.com

Prediction of ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics. researchgate.net

High-Throughput Screening Analysis: AI can accelerate the analysis of data from high-throughput screening campaigns, quickly identifying the most promising hit compounds. mdpi.com

By integrating AI and ML into the drug discovery pipeline, researchers can significantly reduce the time and cost associated with bringing new imidazo[2,1-a]phthalazine-based therapies to the clinic.

Application of AI/ML in Drug Discovery Description Potential Impact on Imidazo[2,1-a]phthalazine Research
Target IdentificationAnalyzing large-scale biological data to identify novel protein targets.Discovery of new therapeutic applications for the scaffold.
De Novo DesignGenerating novel molecular structures with desired properties.Creation of highly potent and selective analogues.
ADMET PredictionPredicting pharmacokinetic and toxicity profiles of new compounds.Early identification and elimination of candidates with poor drug-like properties.
High-Throughput ScreeningAccelerating the analysis of screening data to identify active compounds.More efficient identification of lead compounds from large chemical libraries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.